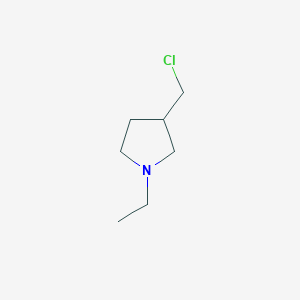

3-(Chloromethyl)-1-ethylpyrrolidine

Descripción

Significance and Role as a Chemical Building Block

The primary significance of 3-(Chloromethyl)-1-ethylpyrrolidine lies in its function as a versatile chemical building block. This utility is largely attributed to the presence of the reactive chloromethyl group (-CH₂Cl). This group acts as an electrophilic site, making the compound susceptible to nucleophilic substitution reactions (SN2). wikipedia.org Consequently, it serves as an efficient means to introduce the '1-ethylpyrrolidin-3-ylmethyl' moiety into a wide array of other molecules.

The reactivity of the chloromethyl group allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Nucleophiles such as amines, thiols, and alcohols can readily displace the chloride ion, leading to the synthesis of a diverse range of substituted pyrrolidine (B122466) derivatives. wikipedia.org This predictable reactivity makes it a reliable component in multi-step synthetic sequences designed to construct complex target molecules.

Overview of Research Utility in Organic Synthesis and Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural alkaloids and a wide variety of synthetic drugs. chemicalbook.comnih.gov Many modifications of the pyrrolidine structure are found in drug candidates and approved pharmaceuticals. chemicalbook.com For instance, the pyrrolidine core is a key structural feature in drugs such as the erectile dysfunction treatment Avanafil, the hepatitis C inhibitor Elbasvir, and the anticonvulsant Levetiracetam. nih.gov The synthesis of these and other complex molecules often relies on the use of pre-functionalized pyrrolidine precursors. nih.gov

While specific public-domain research detailing the direct incorporation of this compound into named pharmaceuticals is not extensively documented, its utility is evident from its role as an intermediate. The introduction of the N-ethylpyrrolidine motif can be crucial for modulating a compound's physicochemical properties, such as basicity, lipophilicity, and solubility, which in turn can influence its pharmacokinetic and pharmacodynamic profile. mdpi.com In organic synthesis, this building block provides a straightforward route to otherwise complex N-substituted pyrrolidines, which are themselves valuable intermediates for further chemical elaboration. stackexchange.com

Structural Context within Pyrrolidine Chemistry

The chemical behavior of this compound is best understood within the broader context of pyrrolidine chemistry. Pyrrolidine is a saturated, cyclic secondary amine, and its nitrogen atom imparts basic and nucleophilic properties to the molecule. chemicalbook.comnih.gov The substituents on the pyrrolidine ring significantly influence these properties. mdpi.com

The N-ethyl group in this compound is a key feature. As an N-alkyl substituent, it modulates the basicity of the pyrrolidine nitrogen compared to an unsubstituted or N-aryl pyrrolidine. nih.govmdpi.com This can affect how the molecule interacts with other reagents or biological targets.

The position of the chloromethyl group at the C-3 position is also structurally significant. The substitution pattern on the pyrrolidine ring is critical for its chemical reactivity and spatial orientation. For example, the analogous 2-(chloromethyl)pyrrolidine (B1610598) derivatives can sometimes undergo rearrangement reactions, such as ring expansion to form piperidines, via intramolecular nucleophilic attack of the ring nitrogen on the chloromethyl group. The C-3 substitution in this compound makes such a rearrangement less favorable, thereby providing a more stable and predictable building block for synthetic chemists. This structural distinction is crucial for achieving desired synthetic outcomes and avoiding unwanted side products.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(chloromethyl)-1-ethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c1-2-9-4-3-7(5-8)6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMYZJKOOOCLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669533 | |

| Record name | 3-(Chloromethyl)-1-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98338-34-2 | |

| Record name | 3-(Chloromethyl)-1-ethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloromethyl 1 Ethylpyrrolidine

Established Synthetic Pathways

Established synthetic routes to 3-(Chloromethyl)-1-ethylpyrrolidine typically commence from readily available precursors featuring a pre-formed pyrrolidine (B122466) ring. A common and logical starting material is 1-ethyl-3-pyrrolidinol (B1345489). The conversion of the hydroxyl group to the desired chloromethyl functionality can be accomplished through a two-step sequence involving oxidation followed by chlorination, or more directly through chlorinating agents known to react with alcohols.

A plausible and frequently employed method involves the conversion of the secondary alcohol of 1-ethyl-3-pyrrolidinol to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a chloride ion source. Alternatively, direct chlorination using reagents like thionyl chloride (SOCl₂) or an Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride) can be utilized.

Another established pathway involves the homologation of a carboxylic acid functional group at the C-3 position. Starting from 1-ethylpyrrolidine-3-carboxylic acid, the acid can be reduced to the corresponding alcohol, 1-ethyl-3-(hydroxymethyl)pyrrolidine. This primary alcohol is then readily converted to the target chloride using standard chlorinating agents like thionyl chloride or phosphorus oxychloride.

A summary of these established pathways is presented in the table below.

| Starting Material | Key Transformation(s) | Reagents |

| 1-Ethyl-3-pyrrolidinol | Hydroxyl to Chloride Conversion | SOCl₂, PPh₃/CCl₄ |

| 1-Ethylpyrrolidine-3-carboxylic acid | Carboxylic acid reduction, followed by chlorination | 1. LiAlH₄ or BH₃·THF2. SOCl₂ or PCl₅ |

Precursor Chemistry and Intermediate Generation

From Cyclic Precursors:

Commercially available or readily synthesized N-ethylated pyrrolidine derivatives are the most direct precursors. Key starting materials include:

1-Ethyl-3-pyrrolidinol: This precursor allows for direct functional group manipulation at the C-3 position.

1-Ethylpyrrolidine-3-carboxylic Acid: This compound provides a handle for chain extension and functionalization. Its synthesis can be achieved through various methods, including the alkylation of pyrrolidine-3-carboxylic acid.

1-Ethyl-3-pyrroline: This unsaturated precursor can undergo hydroboration-oxidation to yield 1-ethyl-3-pyrrolidinol or be subjected to hydrohalogenation, although regioselectivity can be a challenge.

Generation of Key Intermediates:

A crucial intermediate in many synthetic routes is 1-ethyl-3-(hydroxymethyl)pyrrolidine . This alcohol is typically generated by the reduction of 1-ethylpyrrolidine-3-carboxylic acid or its ester derivatives using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·THF).

Another significant intermediate is the 1-ethyl-1-azabicyclo[3.1.0]hexane cation. This strained bicyclic aziridinium (B1262131) ion can be generated from 2-(chloromethyl)pyrrolidine (B1610598) derivatives and subsequently undergo ring-opening reactions. jove.com Nucleophilic attack by a chloride ion at the methylene (B1212753) bridge can theoretically yield the desired this compound. jove.com

The following table outlines common precursors and the intermediates they can generate.

| Precursor | Intermediate | Generating Reaction |

| 1-Ethylpyrrolidine-3-carboxylic acid | 1-Ethyl-3-(hydroxymethyl)pyrrolidine | Reduction |

| 2-(Chloromethyl)-1-ethylpyrrolidine | 1-Ethyl-1-azoniabicyclo[3.1.0]hexane | Intramolecular cyclization |

Stereoselective Synthesis Approaches

The C-3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For applications in pharmaceuticals and other biologically active molecules, the synthesis of a single enantiomer is often required. Stereoselective synthesis approaches aim to control the three-dimensional arrangement of atoms during the reaction. nih.gov

Chiral Pool Synthesis:

A common strategy is to start from a chiral precursor that is readily available in enantiomerically pure form. L-Proline and trans-4-hydroxy-L-proline are excellent examples of such starting materials from the "chiral pool". nih.govmdpi.com For instance, (R)-1-ethyl-3-pyrrolidinol can be synthesized from (R)-4-hydroxyproline. Subsequent conversion of the hydroxyl group to the chloromethyl group, through reactions that proceed with either inversion or retention of configuration, can yield the desired enantiomer of this compound.

Asymmetric Catalysis:

Another powerful approach is the use of chiral catalysts to induce enantioselectivity in a reaction involving a prochiral substrate. For example, the asymmetric reduction of a ketone precursor, 1-ethylpyrrolidin-3-one, using a chiral reducing agent or a catalyst can produce an enantiomerically enriched 1-ethyl-3-pyrrolidinol.

1,3-Dipolar Cycloadditions:

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring with control over stereochemistry. acs.orgacs.org By using a chiral auxiliary on the azomethine ylide or a chiral catalyst, it is possible to synthesize densely substituted pyrrolidines in a stereoselective manner. acs.orgacs.org While not a direct route to the title compound, this methodology provides a framework for accessing chiral 3-substituted pyrrolidine scaffolds that could be further elaborated.

The table below summarizes key stereoselective strategies.

| Strategy | Principle | Example Precursor/Reaction |

| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials | (R)-4-Hydroxyproline |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity | Asymmetric reduction of 1-ethylpyrrolidin-3-one |

| Diastereoselective Reactions | Use of a chiral auxiliary to direct stereochemistry | Reactions involving derivatives of chiral prolinols |

Innovative Synthetic Strategies and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on the development of innovative and environmentally benign methodologies. While specific "green" syntheses for this compound are not extensively documented, the principles of green chemistry can be applied to its production.

Catalytic Approaches:

The use of catalytic methods is a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of 3-substituted pyrrolidines. chemrxiv.orgresearchgate.net While typically used for C-C bond formation (e.g., hydroarylation), the development of catalytic methods for C-Cl bond formation from readily available precursors like alcohols would represent a significant advancement.

Atom Economy:

Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.

Use of Safer Reagents and Solvents:

Efforts can be made to replace hazardous reagents and solvents with safer alternatives. For example, exploring alternatives to traditionally used toxic chlorinating agents or carcinogenic solvents would improve the environmental profile of the synthesis. The use of deep eutectic solvents (DESs) has been explored as a green alternative for some amine alkylations. organic-chemistry.org

Flow Chemistry:

Continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. The use of microreactors can allow for better control over reaction parameters, potentially leading to higher yields and purities, and minimizing the handling of hazardous intermediates.

| Green Chemistry Principle | Application to Synthesis of this compound |

| Catalysis | Development of catalytic methods for chlorination of C-3 substituted pyrrolidines. |

| Atom Economy | Prioritizing addition and cycloaddition reactions over substitutions where possible. |

| Safer Solvents/Reagents | Replacing hazardous solvents and chlorinating agents with greener alternatives. |

| Process Intensification | Implementation of flow chemistry for improved safety and efficiency. |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions and Kinetics

The presence of a chlorine atom on the methyl group attached to the pyrrolidine (B122466) ring makes 3-(chloromethyl)-1-ethylpyrrolidine a substrate for nucleophilic substitution reactions. The kinetics and stereochemical outcomes of these reactions provide insight into the underlying mechanistic pathways.

Reactions with Hydroxide (B78521), Methoxide (B1231860), and Ethoxide

The reactions of optically active (S)-3-(chloromethyl)-1-ethylpyrrolidine with strong nucleophiles such as hydroxide and methoxide ions have been investigated. These reactions have been shown to be highly stereospecific, proceeding with 100% stereospecificity, with an experimental uncertainty of about 1%. researchgate.net This high degree of stereochemical fidelity suggests a well-defined and constrained transition state. The absolute configurations of the resulting alcohol and ether products have been established through chemical correlations. researchgate.net

Intramolecular Rearrangements and Ring Transformations

Beyond simple substitution, this compound undergoes several notable intramolecular rearrangements, often driven by the release of ring strain or the formation of more stable carbocation intermediates. These transformations can lead to ring expansion or contraction, providing access to different heterocyclic systems.

Thermal Rearrangement to Piperidine (B6355638) Analogs

When heated, (S)-2-chloromethyl-1-ethylpyrrolidine, an isomer of the title compound, undergoes a thermal rearrangement to yield (R)-3-chloro-1-ethylpiperidine. researchgate.net This reaction is completely stereospecific and follows first-order kinetics. researchgate.net The rearrangement is thought to proceed through a transition state that leads to an ion pair intermediate, which then collapses to the more stable six-membered piperidine ring. researchgate.net The study of this rearrangement at different temperatures in benzene (B151609) has allowed for the determination of the activation parameters, providing further insight into the mechanism. researchgate.net

Ring Expansion Mechanisms via Aziridinium (B1262131) Ion Intermediates

A key feature of the chemistry of this compound and related compounds is the formation of a bicyclic aziridinium ion intermediate. researchgate.netrsc.orgrsc.org This strained three-membered ring containing a quaternary nitrogen is formed by the intramolecular displacement of the chloride by the pyrrolidine nitrogen. researchgate.net This intermediate is highly electrophilic and susceptible to attack by nucleophiles. The regioselectivity of the nucleophilic attack on the aziridinium ion determines the final product. Attack at the original chloromethyl carbon results in a substitution product, while attack at one of the bridgehead carbons of the bicyclic system leads to a ring-expanded product, typically a piperidine derivative. researchgate.netresearchgate.net The formation of this aziridinium ion has been confirmed, and in some cases, these intermediates have been isolated and their structures verified by methods such as X-ray crystallography. rsc.org The significant decrease in the energy barrier for rearrangement in polar solvents further supports the involvement of such charged intermediates. researchgate.net

Ring Contraction Processes

While ring expansion is a common pathway, ring contraction reactions of related heterocyclic systems have also been documented, often proceeding through different mechanisms. These reactions can be initiated by various reagents and conditions, leading to the formation of smaller, often more strained rings. etsu.eduwikipedia.org For instance, the reaction of certain chloromethylpyrimidines with amines can result in the formation of α-aminopyrrolines, representing a ring contraction process. rsc.org These transformations are often driven by the desire to relieve ring strain in a larger ring or to form a more stable carbocation on a side chain, which then facilitates the contraction. wikipedia.orgyoutube.com While not explicitly detailed for this compound itself in the provided context, the principles of Wagner-Meerwein rearrangements involving carbocation intermediates suggest that under specific conditions, a pathway leading to a cyclopropane (B1198618) derivative fused to the pyrrolidine ring or a cyclobutyl amine could be envisaged. etsu.eduwikipedia.org

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Despite its defined chemical structure, a thorough investigation into the scientific literature and chemical databases for this compound yields minimal information regarding its specific chemical reactivity, mechanistic studies, and thermodynamic properties. This scarcity of data prevents a detailed analysis as per the requested outline, suggesting that the compound is either a novel entity with limited published research or primarily used in proprietary industrial processes not disclosed in the public domain.

General properties of this compound, such as its chemical formula (C₇H₁₄ClN) and molecular weight (147.65 g/mol ), are available through commercial suppliers. sigmaaldrich.com However, detailed experimental or computational data on its stereochemical behavior, reaction kinetics, and thermodynamics are conspicuously absent from peer-reviewed scientific journals and comprehensive chemical databases.

Attempts to locate studies on the stereochemical course of reactions involving this compound did not yield any specific results. Similarly, searches for data on its reaction kinetics and thermodynamics, as well as explorations of novel reaction pathways, returned no relevant scholarly articles or patents. The available literature focuses on different pyrrolidine derivatives, and the insights from these studies cannot be directly extrapolated to this compound due to the unique influence of the chloromethyl and ethyl substituents on the pyrrolidine ring's reactivity.

The lack of public information precludes the creation of the requested detailed article and data tables. It underscores that not all chemical compounds, even with known structures, have been subjected to in-depth academic or public research, with some remaining largely unexplored in the scientific literature.

Derivatives of 3 Chloromethyl 1 Ethylpyrrolidine: Synthesis and Research

Design and Synthesis of Functionalized Derivatives

The synthetic utility of 3-(Chloromethyl)-1-ethylpyrrolidine stems from the carbon-chlorine bond in the chloromethyl group. This bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

Pyrrolidine-Based Derivatives

The most direct method for creating derivatives is through the reaction of the chloromethyl group while keeping the 1-ethylpyrrolidine (B1582981) scaffold intact. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.

For instance, primary and secondary amines can displace the chloride to form N-substituted 3-(aminomethyl)-1-ethylpyrrolidines. This approach is fundamental in medicinal chemistry for linking the pyrrolidine (B122466) motif to other pharmacophores. A patent describes the reaction of (1-Benzhydryl-pyrrolidin-3-ylmethyl)methyl carbamic acid-tert-butyl ester with trifluoroacetic acid to yield (1-Benzhydryl-pyrrolidin-3-ylmethyl)-methyl-amine, showcasing a deprotection step to yield a secondary amine derivative. Similarly, other nucleophiles like thiols, alkoxides, and cyanides can be employed to generate a wide array of functionalized pyrrolidines. The synthesis of 1-alkyl-3-(diphenylhydroxymethyl)pyrrolidines represents another class of derivatives with potential anti-cholinergic properties. nih.gov

Reductive amination of diketones with anilines, catalyzed by iridium, is another powerful method for creating N-aryl-substituted pyrrolidines, demonstrating the construction of these scaffolds from acyclic precursors. nih.gov

| Starting Material/Precursor | Reagent(s) | Product Type | Reaction Class |

| (1-Benzhydryl-pyrrolidin-3-ylmethyl)methyl carbamic acid-tert-butyl ester | Trifluoroacetic Acid (TFA) | Secondary Amine | Deprotection |

| 2,5-Hexanedione & Aniline | Iridium Catalyst, HCO₂H | N-Aryl-2,5-dimethylpyrrolidine | Reductive Amination |

| 1-Substituted-Δ³-pyrroline | Concentrated Hydrogen Halide | 1-Substituted-3-halopyrrolidine | Hydrohalogenation |

Piperidine-Based Rearrangement Products

Ring expansion reactions offer a pathway to transform the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) structure, a common motif in pharmaceuticals. While direct ring expansion of this compound is not widely documented, analogous transformations highlight the feasibility of this strategy. A key method involves the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles to yield optically active 3-substituted 1-benzylpiperidines. rsc.org This process proceeds through the formation of a transient aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to give the larger ring system.

Another related strategy involves the rearrangement of pyrrolines to piperidines. For example, a hydroxyethyl (B10761427) pyrroline (B1223166) can be converted into an aziridinium mesylate, which rearranges to a piperidine upon treatment with acetate. youtube.com These examples suggest that with appropriate derivatization of the chloromethyl group into a suitable leaving group, this compound could serve as a precursor for substituted piperidines.

Other Heterocyclic Incorporations

The this compound scaffold can be incorporated into larger, more complex heterocyclic systems. A prominent strategy is the 1,3-dipolar cycloaddition reaction, where an azomethine ylide generated from the pyrrolidine core reacts with a dipolarophile. This approach is highly effective for constructing spirocyclic systems, where the pyrrolidine ring is fused to another ring system at a single carbon atom. For example, multicomponent reactions involving a primary amine, a maleimide, and an aldehyde can produce complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons. ua.es Similarly, spiro pyrrolidinones can be synthesized via a one-step, three-component 1,3-dipolar cycloaddition of isatin, benzylamine, and a chalcone (B49325) derivative. researchgate.net

These cycloaddition strategies are powerful tools for rapidly building molecular complexity and generating diverse libraries of compounds for biological screening. The specific substitution on the pyrrolidine ring, such as the N-ethyl group, can influence the reactivity and stereochemical outcome of these cycloadditions.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug candidate. For derivatives of this compound, SAR studies involve systematically modifying the structure and evaluating how these changes affect a specific biological activity.

A comprehensive SAR study was performed on a series of pyrrolidine pentamine derivatives designed as inhibitors for the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme responsible for bacterial resistance to amikacin. mdpi.comnih.govnih.gov The study identified a pyrrolidine pentamine scaffold as a promising inhibitor. mdpi.comnih.govnih.gov Key findings from the SAR analysis include:

Scaffold Integrity : Truncations to the core pyrrolidine pentamine structure resulted in a loss of inhibitory activity. nih.gov

Stereochemistry : The stereochemistry at specific positions on the pyrrolidine ring was found to be critical for the inhibitory function. mdpi.com

Substituent Effects : Modifications at five different positions (R1-R5) on the scaffold had varied effects. Alterations at the R1 position of the most active compounds consistently reduced inhibition, highlighting the importance of an S-phenyl group at this location. nih.govnih.gov Conversely, modifications at the R3, R4, and R5 positions showed potential for further optimization. nih.gov

Another study on N-substituted 3,4-pyrroledicarboximides as potential anti-inflammatory agents investigated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). nih.gov The SAR analysis revealed that all tested compounds inhibited COX-2 more strongly than the reference drug, meloxicam. nih.gov Replacing an aryl substituent in a series of piperazine (B1678402) derivatives with a cycloalkyl group led to a significant decrease in COX-1 inhibition while maintaining high COX-2 inhibition, thereby improving the selectivity profile. nih.gov

These studies underscore how systematic structural modifications of pyrrolidine derivatives can fine-tune their biological activity and selectivity for a specific target.

| Compound Series | Target | Key SAR Finding | Reference |

| Pyrrolidine Pentamines | AAC(6')-Ib Enzyme | The S-phenyl moiety and its distance to the scaffold at position R1 are essential for inhibitory activity. | mdpi.comnih.gov |

| N-substituted 3,4-pyrroledicarboximides | COX-1/COX-2 Enzymes | Cycloalkyl substituents on the piperazine moiety improve selectivity for COX-2 over COX-1. | nih.gov |

| Pyridin-2(1H)-ones | Urease | Electron-releasing groups are important for modulating biological activity. | researchgate.net |

Chiral Derivatives and Enantioselective Applications

Chirality plays a pivotal role in the biological activity of many pharmaceuticals. The 3-position of the pyrrolidine ring is a stereocenter, meaning this compound can exist as two non-superimposable mirror images (enantiomers). The synthesis and application of single-enantiomer pyrrolidine derivatives are a significant area of research.

Enantiomerically pure pyrrolidines are often synthesized from the "chiral pool," using readily available natural chiral molecules like (S)-proline. lookchem.com Alternatively, asymmetric synthesis methods can be employed. One such method is the chiral auxiliary-directed 1,3-dipolar cycloaddition, which was used to prepare a key chiral pyrrolidine fragment of the drug Upadacitinib. acs.org In this approach, a chiral auxiliary temporarily attached to the molecule directs the cycloaddition to favor the formation of one specific diastereomer. acs.org

Beyond being targets themselves, chiral pyrrolidine derivatives are widely used as catalysts in enantioselective reactions, a field recognized with the 2021 Nobel Prize in Chemistry. nih.gov These organocatalysts can induce high levels of enantioselectivity in a variety of chemical transformations. For example, a series of chiral pyrrolidine derivatives containing β-amino alcohol moieties, prepared from (S)-proline, were found to be effective catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing optically active secondary alcohols with high enantiomeric excess. lookchem.com

Furthermore, complex chiral gold(I) catalysts incorporating a C2-symmetric 2,5-diarylpyrrolidine have been developed for enantioselective cycloadditions and atroposelective synthesis of 2-arylindoles. nih.gov The specific structure and chirality of the pyrrolidine ligand create a chiral binding pocket that directs the substrate to fold in a specific way, leading to the preferential formation of one enantiomer of the product. nih.gov The development of such catalysts is essential for the efficient and environmentally friendly synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Scaffold in Drug Design and Synthesis

The five-membered pyrrolidine (B122466) ring is a highly valued scaffold in drug discovery for several reasons. nih.gov Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic rings. nih.gov This 3D nature, combined with the stereogenicity of its carbon atoms, provides a framework for creating molecules with precise spatial arrangements, which is critical for selective interaction with biological targets like proteins and enzymes. nih.govnajah.edu

Medicinal chemists utilize the pyrrolidine scaffold to develop drugs for a wide range of diseases, including cancer and inflammatory conditions. nih.gov The synthesis of these complex molecules can proceed through various strategies, such as the functionalization of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors. nih.gov

A key strategy in drug design involves using the pyrrolidine structure to constrain flexible parts of a molecule. For instance, in the development of human β3-adrenergic receptor agonists, a novel pyrrolidine scaffold was designed to incorporate the acyclic ethanolamine (B43304) core, a common feature in many agonists. researchgate.net This modification maintained the desired potency while improving selectivity and metabolic stability by preventing certain oxidative metabolic pathways. researchgate.net The reactive chloromethyl group on a compound like 3-(Chloromethyl)-1-ethylpyrrolidine serves as a chemical handle, allowing it to be readily incorporated into larger, more complex drug candidates, such as in the synthesis of duocarmycin-like prodrugs which have demonstrated anticancer properties. mdpi.com Furthermore, the use of chiral pyrrolidine precursors is essential in creating specific enantiomers of a drug, which can have significantly different biological activities, as demonstrated in the synthesis of opioid receptor antagonists. najah.edu

Exploration of Biological Activities of Derivatives

By chemically modifying the this compound scaffold, researchers can generate libraries of new compounds and screen them for various biological activities. This approach has led to the discovery of derivatives with potential applications in several therapeutic areas.

The pyrrolidine scaffold is a component of numerous compounds investigated for their anticancer effects. nih.gov While direct studies on derivatives of this compound are specific, research on analogous structures highlights the potential of this chemical class. For example, a series of synthesized pyrrolidone derivatives incorporating a 3,4,5-trimethoxyphenyl moiety showed significant in vitro anticancer activity. mdpi.com Similarly, novel chlorinated maprotiline (B82187) analogues demonstrated potent antiproliferative effects against various human cancer cell lines. researchgate.net The synthesis of complex anticancer agents like duocarmycin prodrugs can also utilize chloromethyl-substituted pyrrole (B145914) intermediates, underscoring the role of this functionality in developing antitumor compounds. mdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Heterocyclic Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Pyrrolidone Derivative 5a | HCT-116 (Colon) | 1.83 | mdpi.com |

| Pyrrolidone Derivative 5g | HCT-116 (Colon) | 1.95 | mdpi.com |

| Pyrrolidone Derivative 5a | MCF-7 (Breast) | 2.51 | mdpi.com |

| Pyrrolidone Derivative 5g | MCF-7 (Breast) | 2.01 | mdpi.com |

| Chlorinated Maprotiline Analogue 4 | A549 (Lung) | 1.1 µg/mL | researchgate.net |

| Chlorinated Maprotiline Analogue 5 | A549 (Lung) | 3.71 µg/mL | researchgate.net |

| Chlorinated Maprotiline Analogue 4 | HepG2 (Liver) | 0.12 µg/mL | researchgate.net |

IC₅₀ represents the concentration required to inhibit 50% of cell growth.

Chronic inflammation is a key factor in many diseases, and developing new anti-inflammatory agents is a major research goal. researchgate.net Derivatives containing a pyrrolidine ring have been explored for this purpose. nih.govnih.gov A synthesized succinimide (B58015) product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which contains a pyrrolidine-dione ring, was evaluated for its ability to inhibit key enzymes in the inflammatory pathway. nih.gov The compound demonstrated significant inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are responsible for producing pro-inflammatory mediators. nih.gov Its greater inhibitory effect on COX-2 compared to COX-1 suggests potential as a more selective anti-inflammatory agent. nih.gov

Table 3: In Vitro Anti-inflammatory Enzyme Inhibition by a Pyrrolidine-dione Derivative (MAK01)

| Enzyme Target | IC₅₀ (µg/mL) |

|---|---|

| Cyclooxygenase-1 (COX-1) | 314 |

| Cyclooxygenase-2 (COX-2) | 185 |

| 5-Lipoxygenase (5-LOX) | 105 |

Source: nih.gov

The development of new antiparasitic agents is critical for combating infectious diseases like toxoplasmosis, caused by the parasite Toxoplasma gondii. nih.govnih.gov Research has shown that synthetic heterocyclic compounds can serve as potent antiparasitic agents. nih.gov In one study, novel derivatives of tris-1,3,4-thiadiazole were tested for their efficacy against an acute infection of T. gondii in a mouse model. nih.gov The results showed that the synthesized compounds significantly reduced the parasite load in various tissues, indicating a potent antiparasitic effect. nih.gov This line of research demonstrates a strategy where core heterocyclic structures are modified to produce effective treatments for parasitic infections. nih.gov

Table 4: In Vivo Antiparasitic Activity of a Thiadiazole Derivative against T. gondii

| Tissue | Parasite Count Reduction (%) |

|---|---|

| Brain | 82.6 |

| Liver | 65.35 |

| Spleen | 64.81 |

Source: nih.gov

Certain chemical compounds can modulate the function of the immune system, an effect that can be harnessed for therapeutic purposes. nih.gov Investigations into the immunomodulatory effects of such compounds often involve assessing their impact on immune cells like lymphocytes and macrophages. For example, studies on 3-monochloro-1,2-propanediol (MCPD), a different chlorinated compound, have shown that it can reduce the functionality of lymphocytes and peritoneal macrophages in vitro. nih.gov This was demonstrated by a significant decrease in lymphocyte proliferation and a reduction in the production of key cytokines such as interferon-gamma (IFN-γ), interleukin-10 (IL-10), and tumor necrosis factor-alpha (TNF-α). nih.gov These findings illustrate the methodologies used to probe the immunomodulatory potential of novel chemical derivatives.

Table 5: Illustrative Immunomodulatory Effects of a Chlorinated Compound (MCPD)

| Biological Marker | Effect |

|---|---|

| Lymphocyte Proliferation | Significant Decrease nih.gov |

| IFN-γ Production | Significantly Reduced nih.gov |

| IL-10 Production | Decreased at high concentrations nih.gov |

| TNF-α Production | Inhibited nih.gov |

Note: This data is for 3-Monochloro-1,2-propanediol and serves as an example of immunomodulatory investigation.

The pyrrolidine ring is also a feature in compounds explored for their pain-relieving, or analgesic, properties. nih.gov The mechanisms of pain and inflammation are often intertwined, and compounds that exhibit anti-inflammatory activity may also possess analgesic potential. nih.gov The succinimide derivative ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which showed anti-inflammatory effects through COX and LOX inhibition, was also investigated for its analgesic potential. nih.gov This dual activity suggests that derivatives of the pyrrolidine scaffold can be valuable leads in the development of new treatments for pain and inflammation.

Investigation of Molecular Mechanisms of Action

The therapeutic potential of compounds derived from the pyrrolidine scaffold is rooted in their ability to interact with and modulate key biological molecules and pathways. This versatility makes them valuable in designing drugs for a range of diseases. researchgate.netnih.gov

Kinase Inhibition and Signaling Pathways

The pyrrolidine scaffold is a recognized structural component in the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a known factor in diseases like cancer. The non-planar, three-dimensional structure of the pyrrolidine ring allows it to serve as a scaffold, orienting substituents in specific spatial arrangements to interact with the ATP-binding sites of kinases. nih.govnih.gov This interaction can inhibit the kinase's activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The development of pyrrolotriazinones, a class of compounds featuring a fused pyrrolidine ring, highlights the scaffold's potential in creating enzyme inhibitors. mdpi.com

Apoptosis Induction and Cell Cycle Modulation

In the field of oncology, pyrrolidine derivatives have been investigated for their ability to induce programmed cell death (apoptosis) and to control the cell division cycle in cancer cells. nih.govnih.gov For example, new derivatives of pyrrolidone bearing a 3,4,5-trimethoxyphenyl group have been synthesized and evaluated for their in vitro anticancer activity. mdpi.com The mechanism often involves triggering apoptotic pathways or causing cell cycle arrest at specific checkpoints, which prevents the uncontrolled proliferation of tumor cells. The structural features of these compounds are critical for their cytotoxic activity.

Receptor Interaction and Activation (e.g., Opioid Receptors, Chemokine Receptors)

Pyrrolidine-based structures are considered "privileged scaffolds" in drug discovery because they can bind to a wide range of biological targets, including G protein-coupled receptors (GPCRs) like opioid and chemokine receptors. The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are crucial for achieving high-affinity and selective binding to these receptors. nih.govnih.gov This has led to the development of pyrrolidine derivatives as ligands for various receptors, demonstrating the scaffold's utility in treating central nervous system disorders and other conditions.

Advanced Pharmaceutical Applications and Drugability Assessment

The journey of a chemical compound from a laboratory curiosity to a viable drug depends on its "drugability," which encompasses a set of favorable physicochemical and pharmacokinetic properties. The pyrrolidine scaffold is often favored in drug design because it can impart desirable characteristics to a molecule. nih.gov Its three-dimensional nature allows for better exploration of pharmacophore space compared to flat aromatic rings. nih.govnih.gov

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical part of this process. The pyrrolidine nucleus is found in numerous FDA-approved drugs, attesting to its general compatibility with biological systems. nih.gov However, specific derivatives must be carefully evaluated. The reactive chloromethyl group in this compound, while useful for synthesis, would require thorough investigation for its stability and potential for off-target reactions in a physiological environment. Medicinal chemists use various strategies, including modifying the chemical structure, to optimize the ADME/Tox profile of lead compounds based on the pyrrolidine scaffold. nih.gov

Analytical Methodologies for 3 Chloromethyl 1 Ethylpyrrolidine and Its Derivatives

Chromatographic Techniques (e.g., HPLC for Enantiomeric Purity)

Chromatographic methods are fundamental for the separation and purification of 3-(Chloromethyl)-1-ethylpyrrolidine and its derivatives, as well as for the assessment of enantiomeric purity, which is critical for stereoselective synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for chiral analysis. nih.gov For pyrrolidine (B122466) derivatives, determining enantiomeric purity often requires specialized approaches, as direct separation can be challenging. A common strategy is pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers possess different physical properties and can be separated on a standard achiral stationary phase.

Alternatively, direct enantioseparation can be achieved using Chiral Stationary Phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.gov The separation mechanism on a CSP involves transient, stereospecific interactions between the enantiomers and the chiral selector, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

For a related compound, 2-(aminomethyl)-1-ethylpyrrolidine (B195583), an efficient HPLC method was developed for enantiomeric purity determination. researchgate.net This involved pre-column derivatization with 4-nitrobenzoic acid, followed by separation on a Chiralcel OD-H column. researchgate.net The optimization of mobile phase composition (e.g., n-hexane/ethanol), flow rate, and column temperature is critical to achieving good resolution. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized to monitor the progress of reactions involving these compounds, for instance, by observing conversion rates over time.

Table 1: Example HPLC Conditions for Chiral Separation of a Pyrrolidine Derivative

This table is based on methodologies developed for the analogous compound 2-(aminomethyl)-1-ethylpyrrolidine and illustrates a typical approach.

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) with pre-column derivatization researchgate.net |

| Column | Chiralcel OD-H (250 x 4.6 mm) researchgate.net |

| Mobile Phase | n-hexane:ethanol (97:3, v/v) with 0.2% triethylamine (B128534) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Column Temp. | 25 °C researchgate.net |

| Derivatizing Agent | 4-Nitrobenzoic acid researchgate.net |

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition. While comprehensive analytical data for this compound is not always collected by commercial suppliers, its structure allows for predictable spectroscopic features based on well-established principles and data from related compounds. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR spectroscopy for this compound would show distinct signals corresponding to the ethyl group (a triplet and a quartet), the protons on the pyrrolidine ring, and the diastereotopic protons of the chloromethyl group (a doublet of doublets). The complex splitting patterns of the ring protons would arise from their coupling to each other and to the chiral center at C3. 13C NMR would show characteristic peaks for each unique carbon atom, including the ethyl carbons, the four distinct carbons of the pyrrolidine ring, and the chloromethyl carbon.

Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M+) at m/z 147 and an M+2 peak at m/z 149 with an approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom. Key fragmentation pathways would likely include the loss of a chlorine radical (Cl•) to give a fragment at m/z 112, loss of an ethyl group, and cleavage of the pyrrolidine ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments with high accuracy. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Predicted values are based on standard chemical shift ranges and fragmentation patterns of analogous structures.

| Technique | Expected Features |

| 1H NMR | Signals for ethyl group (~1.1 ppm, triplet; ~2.5 ppm, quartet), pyrrolidine ring protons (~1.7-3.0 ppm, multiplets), and chloromethyl protons (~3.5 ppm, doublet of doublets). |

| 13C NMR | Signals for ethyl carbons (~12 ppm, ~48 ppm), pyrrolidine ring carbons (~25-60 ppm), and chloromethyl carbon (~45 ppm). |

| Mass Spec. (EI) | Molecular ion (M+) at m/z 147/149. Key fragments at m/z 112 [M-Cl]+, m/z 118 [M-C2H5]+, and other fragments from ring cleavage. |

Electrochemical Methods

Electrochemical methods can provide insights into the redox properties of this compound and its derivatives. Techniques such as cyclic voltammetry can be used to study the oxidation and reduction potentials of the molecule. The nitrogen atom in the pyrrolidine ring, being a tertiary amine, can be oxidized at a specific potential. This property has been exploited in synthetic chemistry, where electrochemical oxidation is used to activate pyrrolidine rings for further functionalization, such as in the formation of N-acyliminium ions for cyclization reactions. acs.org

While not a primary method for routine identification, the electrochemical behavior can be a useful characteristic of the molecule. The oxidation potential would be influenced by the substituents on the pyrrolidine ring. The presence of the electron-withdrawing chloromethyl group at the 3-position may slightly increase the oxidation potential of the nitrogen atom compared to an unsubstituted N-ethylpyrrolidine. Such studies contribute to a deeper understanding of the molecule's electronic properties and reactivity.

Advanced Analytical Approaches in Chemical Research

Modern chemical research on pyrrolidine derivatives often employs a combination of advanced and hyphenated analytical techniques to solve complex problems.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used for both qualitative and quantitative analysis. In the context of developing synthetic routes to chiral pyrrolidines, LC-MS is frequently used to quantify reaction yields and identify byproducts. acs.org Its high sensitivity and selectivity make it ideal for analyzing complex reaction mixtures.

Computational Methods , such as Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental data. DFT can be used to predict spectroscopic properties (NMR, IR), investigate reaction mechanisms, and understand the origins of stereoselectivity in chiral syntheses. acs.org For example, calculations can help elucidate the non-covalent interactions, such as hydrogen bonds, that govern enantiorecognition on a chiral stationary phase or in a catalytic cycle. acs.org

Advanced NMR Techniques , including 2D NMR experiments like COSY, HSQC, and HMBC, are essential for unambiguous assignment of all proton and carbon signals, especially for complex derivatives. For molecules with multiple chiral centers or conformational flexibility, Nuclear Overhauser Effect (NOE) based experiments, such as ROESY, can be used to determine the relative stereochemistry and preferred conformation in solution. acs.org

These advanced approaches, integrating separation science, spectroscopy, and theoretical calculations, provide a comprehensive analytical toolkit for researchers working with this compound and its derivatives, enabling deeper insights into their structure, purity, and behavior. acs.orgacs.org

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies on Reaction Pathways)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure, geometry, and reactivity of molecules. DFT studies can elucidate reaction pathways by calculating the energies of reactants, products, and transition states, thus providing a detailed map of the reaction mechanism. For a molecule like 3-(Chloromethyl)-1-ethylpyrrolidine, DFT could be used to model its conformational landscape, determine the most stable geometric arrangement of the atoms, and analyze its vibrational frequencies.

While specific DFT studies on the reaction pathways of this compound are not documented in the searched literature, this methodology has been applied to understand the intramolecular interactions and electronic properties of other pyrrolizidine (B1209537) alkaloids. tandfonline.com Such calculations for this compound would be invaluable for predicting its reactivity, for instance, in nucleophilic substitution reactions involving the chloromethyl group. The calculations could also shed light on the stability of the pyrrolidine (B122466) ring and the influence of the N-ethyl group on the molecule's electronic properties.

Molecular Dynamics Simulations in Biological Systems

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. In a biological context, MD simulations can model the interaction of a small molecule like this compound with a biological target, such as a protein or a nucleic acid. These simulations can reveal the stability of the molecule within a binding site, the key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and the conformational changes that occur upon binding.

Although no specific MD simulation studies involving this compound in biological systems have been reported in the available literature, this technique has been successfully used to investigate other pyrrolidine derivatives as inhibitors of various enzymes. nih.govresearchgate.net For example, MD simulations have been employed to assess the stability of pyrrolidine derivatives in the active sites of proteins like myeloid cell leukemia-1 (Mcl-1) and matrix metalloproteinases (MMPs), confirming the stability of the ligand-protein complexes. nih.govresearchgate.net A similar approach for this compound could predict its behavior and binding mode in various biological environments.

Modeling of Reaction Mechanisms and Transition States

The modeling of reaction mechanisms and the identification of transition states are critical for understanding how a chemical reaction occurs and for predicting its rate. This is often achieved using quantum chemical methods like DFT. For this compound, a key reaction of interest would be the displacement of the chloride ion from the chloromethyl group, a common pathway for the alkylation of nucleophiles.

Computational modeling could map the energy profile of such a reaction, identifying the structure and energy of the transition state. This information is crucial for predicting the reaction's feasibility and kinetics. While specific models for this compound are not available, the principles of such investigations are well-established. For instance, theoretical studies on related alkaloid structures have been performed to understand their interactions and properties. tandfonline.com Applying these methods to this compound would provide significant insight into its chemical reactivity.

Prediction of Drug-Likeness and Pharmacological Properties

In the early stages of drug discovery, computational tools are extensively used to predict the drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties of candidate molecules. These predictions help to prioritize compounds for synthesis and further testing, saving time and resources. nih.gov Various models, often based on a compound's structural features, are used to predict properties like solubility, lipophilicity (logP), and compliance with established guidelines such as Lipinski's Rule of Five.

Specific predictive data for this compound is not published. However, in silico tools can be used to generate hypothetical data to guide research. Such predictions are based on the structure of the molecule and comparison with databases of known drugs. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies on other pyrrolidine derivatives have successfully correlated structural features with biological activity, demonstrating the power of these predictive models. nih.govnih.govnih.gov

Below is an illustrative table of the types of properties that would be predicted for this compound in a typical drug-likeness assessment.

Table 1: Illustrative Predicted Physicochemical and Drug-Likeness Properties for this compound (Disclaimer: The following data is hypothetical and for illustrative purposes only, as no specific published research for this compound was found. Actual values would need to be determined by dedicated computational or experimental analysis.)

| Property | Predicted Value/Descriptor | Interpretation |

| Molecular Formula | C₇H₁₄ClN | - |

| Molecular Weight | 147.65 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.85 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Compliant with Lipinski's Rule (≤10) |

| Molar Refractivity | 42.5 cm³ | Relates to molecular volume and polarizability |

| Topological Polar Surface Area | 3.24 Ų | Predicts good intestinal absorption and BBB penetration |

| Drug-Likeness Score | Positive | Suggests the molecule has features common in known drugs |

| Bioavailability Score | 0.55 | Indicates a good probability of oral bioavailability |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Chloromethyl)-1-ethylpyrrolidine, and what are the critical reaction conditions?

- Methodology : The compound is synthesized via nucleophilic substitution or reduction reactions. For example, chlorination of 3-(hydroxymethyl)-1-ethylpyrrolidine using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in anhydrous solvents like dichloromethane (DCM) at 0–25°C. Purification involves distillation or column chromatography under inert atmospheres to avoid hydrolysis .

- Key Considerations : Reaction temperature control (<40°C) prevents decomposition, and anhydrous conditions are critical to minimize side reactions. Characterization via H/C NMR and GC-MS confirms purity.

Q. How is this compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- Spectroscopy : H NMR (δ ~3.6–3.8 ppm for -CH₂Cl; δ ~2.4–2.8 ppm for pyrrolidine protons) and C NMR (δ ~45–50 ppm for chloromethyl carbon).

- Chromatography : HPLC with UV detection (λ = 210–220 nm) or GC-MS (m/z 147 for molecular ion [M]) to verify purity (>95%) .

- Purity Metrics : Water content (<0.1% via Karl Fischer titration) and chloride ion quantification (ion chromatography).

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in derivatives of this compound, and how are separation parameters optimized?

- Methodology : Pre-column derivatization with chiral auxiliaries (e.g., aryl sulfonyl chlorides) converts enantiomers into diastereomers, separable on reversed-phase C18 columns.

- Optimization Parameters :

- Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) improves peak symmetry.

- Temperature : 25–30°C enhances resolution (α >1.5).

- Flow Rate : 1.0 mL/min balances efficiency and runtime .

- Validation : Linearity (R >0.99), limit of detection (LOD <0.1 μg/mL), and recovery (>98%).

Q. How does this compound enhance polymer matrices in material science applications?

- Role : The chloromethyl group facilitates covalent crosslinking in polymers (e.g., polyurethanes or epoxy resins), improving tensile strength (20–30% increase) and thermal stability (T elevation by 15–20°C).

- Experimental Design :

- Synthesis : Incorporate 1–5 wt% of the compound into polymer precursors.

- Testing : Dynamic mechanical analysis (DMA) for T, thermogravimetric analysis (TGA) for degradation onset (>250°C), and tensile testing (ASTM D638) .

Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?

- Degradation Pathways : Hydrolysis to 3-(hydroxymethyl)-1-ethylpyrrolidine or oxidation to N-oxide derivatives.

- Analytical Workflow :

- LC-QTOF-MS : Identifies degradation products via exact mass (e.g., m/z 164.12 for N-oxide).

- Kinetic Studies : Pseudo-first-order rate constants (k = 0.02–0.05 h) in pH 7.4 buffers at 40°C .

- Mitigation : Stabilize solutions with antioxidants (e.g., BHT) or store at –20°C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.